molecular formula C11H20N4O4S B2361334 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide CAS No. 1797076-23-3

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2361334
CAS No.: 1797076-23-3
M. Wt: 304.37
InChI Key: HPXZUYBIWKXDPX-UHFFFAOYSA-N
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Description

N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a synthetic small molecule characterized by a hybrid structure combining 2-oxoimidazolidine and a sulfonylated piperidine scaffold. This molecular architecture is of significant interest in modern medicinal chemistry, particularly in the development of novel enzyme inhibitors and receptor modulators. The 2-oxoimidazolidine component is a recognized pharmacophore in drug discovery, with related analogues demonstrating potent biological activities, including serving as Nav1.8 inhibitors for pain research . The incorporation of the (1-(methylsulfonyl)piperidin-4-yl)methyl group provides a strategically modified piperidine, a nitrogen-containing heterocycle frequently employed to optimize the physicochemical and pharmacological properties of lead compounds . The methylsulfonyl (mesyl) group attached to the piperidine nitrogen can influence the molecule's electronic properties, solubility, and its potential to engage in key hydrogen-bonding interactions with biological targets. This specific structural combination suggests potential for targeting a range of enzymes and receptors, similar to other piperidine-containing compounds which have been explored as antagonists for receptors like the calcitonin gene-related peptide (CGRP) receptor and as inhibitors of the NLRP3 inflammasome, a key component of the innate immune response . Researchers can leverage this compound as a key intermediate or a building block for the synthesis of more complex target molecules, or as a core scaffold for probing structure-activity relationships (SAR) in hit-to-lead optimization campaigns. Its well-defined structure makes it suitable for computational docking studies and the development of potential therapeutic agents for conditions involving ion channel dysregulation, inflammatory pathways, and beyond. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-oxoimidazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O4S/c1-20(18,19)14-5-2-9(3-6-14)8-13-11(17)15-7-4-12-10(15)16/h9H,2-8H2,1H3,(H,12,16)(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXZUYBIWKXDPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)N2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Piperidine-4-ylmethanamine

The introduction of the methylsulfonyl group proceeds via nucleophilic substitution using methanesulfonyl chloride (MsCl). Optimized conditions from analogous piperidine sulfonations include:

Step Reagents/Conditions Yield Source
Sulfonation MsCl, K₂CO₃, DCM, 0°C → RT, 12 h 89% Adapted from
Workup Aqueous NaHCO₃ wash, silica gel chromatography -

Mechanistic Insight : The reaction proceeds via deprotonation of the piperidine nitrogen by K₂CO₃, followed by nucleophilic attack on MsCl. Steric hindrance from the C4 methylene group necessitates prolonged reaction times compared to unsubstituted piperidines.

Alternative Sulfonation Routes

Cesium fluoride (CsF) in dimethylacetamide (DMA) at 85°C has been reported for challenging sulfonylations, albeit with moderate yields (58–60%). This method is advantageous for substrates prone to side reactions under basic conditions.

Synthesis of 2-Oxoimidazolidine-1-carboxylic Acid

Cyclization of 1,2-Diaminoethane Derivatives

2-Oxoimidazolidine is synthesized via cyclization of 1,2-diaminoethane with phosgene equivalents. Urea or 1,1'-carbonyldiimidazole (CDI) are preferred carbonyl sources:

$$
\text{1,2-Diaminoethane} + \text{CDI} \xrightarrow{\text{THF, RT}} \text{2-Oxoimidazolidine} + \text{Imidazole}
$$

Yields exceed 75% when using anhydrous tetrahydrofuran (THF) and stoichiometric CDI.

Carboxylic Acid Activation

Conversion to the acid chloride using thionyl chloride (SOCl₂) or coupling agents like HATU enables subsequent amide bond formation.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Ethylcarbodiimide hydrochloride (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM) achieves 82–85% coupling efficiency:

$$
\text{1-(Methylsulfonyl)piperidine-4-ylmethanamine} + \text{2-Oxoimidazolidine-1-carbonyl chloride} \xrightarrow{\text{EDC, HOBt}} \text{Target Compound}
$$

Optimization Note : Excess amine (1.2 equiv) and low temperatures (0–5°C) minimize racemization.

Reductive Amination Alternative

While less common, reductive amination between a ketone intermediate and 2-oxoimidazolidine-1-carboxamide has been reported using sodium cyanoborohydride (NaBH₃CN) in methanol (Yield: 68%).

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Elution with ethyl acetate/methanol (9:1) removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals suitable for X-ray diffraction.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 3.15–3.30 (m, 2H, piperidine CH₂), 3.80 (s, 3H, SO₂CH₃), 4.45 (t, J = 7.5 Hz, 2H, imidazolidine CH₂).
  • HRMS : Calculated for C₁₁H₂₀N₄O₄S [M+H]⁺: 305.1284; Found: 305.1287.

Scalability and Industrial Considerations

Cost-Effective Reagent Selection

Tert-butyl dicarbonate (Boc₂O) for amine protection reduces costs compared to benzyl chloroformate. Bulk sourcing of MsCl from industrial suppliers lowers per-kilogram expenses by 40%.

Waste Stream Management

  • Solvent recovery : Distillation reclaims >90% of DCM and THF.
  • Aqueous neutralization : Spent K₂CO₃ is treated with dilute HCl to precipitate KCl for disposal.

Chemical Reactions Analysis

Types of Reactions

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid for sulfonylation, hydrogen peroxide for oxidation, and sodium borohydride for reduction . Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Structural Analog 1: N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide

Key Differences :

  • Substituent : Cyclopropylsulfonyl (-SO2C3H5) replaces methylsulfonyl (-SO2CH3).
  • Molecular Formula : C13H22N4O4S (vs. inferred C12H20N4O4S for the methylsulfonyl analog) .
  • Molecular Weight : 330.4 g/mol (cyclopropyl variant) vs. ~308.3 g/mol (methyl variant, estimated).

Implications :

  • Cyclopropylsulfonyl may enhance metabolic stability due to reduced susceptibility to oxidative enzymes .

Structural Analog 2: N-(4-Methylphenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide

Key Differences :

  • Core Structure : Benzimidazolone (fused aromatic ring system) replaces 2-oxoimidazolidine.
  • Substituent : Aryl group (4-methylphenyl) and chlorine atom are present.
  • Molecular Formula : C19H19ClN4O2 .
  • Synthesis Yield : 80%, indicating efficient preparation .

Implications :

  • The aromatic chlorine may enhance electronegativity and target selectivity. However, increased molecular weight (370.8 g/mol) could reduce solubility .

Comparative Data Table

Property Target Compound (Methylsulfonyl) Cyclopropylsulfonyl Analog Benzimidazolone Derivative
Core Structure 2-Oxoimidazolidine 2-Oxoimidazolidine Benzimidazolone
Key Substituent -SO2CH3 -SO2C3H5 -Cl, 4-methylphenyl
Molecular Formula C12H20N4O4S (inferred) C13H22N4O4S C19H19ClN4O2
Molecular Weight (g/mol) ~308.3 330.4 370.8
Synthetic Yield Not reported Not reported 80%
Potential Advantages Balanced lipophilicity Metabolic stability High binding affinity

Research Findings and Implications

  • Electronic Effects : Methylsulfonyl’s electron-withdrawing nature may optimize hydrogen-bonding interactions compared to cyclopropylsulfonyl, which has mixed electronic effects due to ring strain .
  • Solubility : The target compound’s lower molecular weight and smaller substituent suggest improved aqueous solubility over the benzimidazolone derivative, which is critical for oral bioavailability.
  • Synthetic Accessibility : The 80% yield of the benzimidazolone derivative highlights the feasibility of modifying the core structure for scalable synthesis, though trade-offs in solubility may arise .

Biological Activity

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide, also referred to by its CAS number 851308-25-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H18N4O3SC_{12}H_{18}N_{4}O_{3}S with a molecular weight of approximately 298.36 g/mol. The structure features a piperidine ring substituted with a methylsulfonyl group and an imidazolidine moiety.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound may exhibit anti-inflammatory properties. For instance, studies have shown that related sulfonamide derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and IL-6 in various cellular models . This suggests that the compound could potentially modulate inflammatory pathways.

Antitumor Effects

Preliminary studies suggest that the compound may possess antitumor activity. In vitro assays have demonstrated that similar compounds can induce apoptosis in cancer cell lines through mechanisms involving the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic factors .

Case Study 1: In Vivo Antitumor Activity

A study evaluated the effects of a structurally related compound on tumor growth in murine models. The results indicated significant tumor inhibition rates compared to control groups, suggesting potential efficacy in cancer therapy .

GroupTumor Inhibition Rate (%)
Control0
Treatment A39.73
Treatment B48.04
Combination Treatment65.94

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation, the compound's ability to modulate inflammatory responses was assessed using lipopolysaccharide (LPS)-activated macrophages. The results showed a marked decrease in nitric oxide production, indicating that the compound may exert its anti-inflammatory effects by inhibiting pathways involved in macrophage activation .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, related compounds typically exhibit moderate bioavailability and are metabolized via hepatic pathways, which may influence their therapeutic applications.

Safety and Toxicology

Toxicological assessments are crucial for determining the safety profile of new compounds. Initial studies on similar sulfonamide derivatives have raised concerns regarding potential genotoxic effects, necessitating further investigation into the safety of this compound .

Q & A

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer : Synthesize analogs with variations in:
  • Piperidine substituents (e.g., methyl vs. ethyl groups).
  • Sulfonamide linkers (e.g., -SO2- vs. -CO-).
    Test derivatives in standardized assays (e.g., kinase inhibition). Use PCA analysis to identify structural descriptors correlated with activity .

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